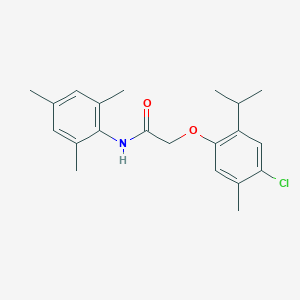![molecular formula C30H33N3O2 B378541 2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol CAS No. 329904-33-8](/img/structure/B378541.png)
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol is a complex organic compound that features a combination of indole and benzodiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol typically involves multiple steps. One common method involves the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst. The reaction is carried out in toluene at elevated temperatures, followed by purification through column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the indole or benzodiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol involves its interaction with specific molecular targets and pathways. The indole and benzodiazole moieties allow the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,4-di-tert-butylphenol: Used as a raw material for producing antioxidants and UV absorbers.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol is unique due to its combination of indole and benzodiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
329904-33-8 |
|---|---|
Formule moléculaire |
C30H33N3O2 |
Poids moléculaire |
467.6g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxybenzimidazol-1-yl]phenol |
InChI |
InChI=1S/C30H33N3O2/c1-29(2,3)22-14-18(15-23(27(22)34)30(4,5)6)33-26-13-12-19(35-7)16-25(26)32-28(33)21-17-31-24-11-9-8-10-20(21)24/h8-17,31,34H,1-7H3 |
Clé InChI |
IONDKDWFJRTEIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)OC)N=C2C4=CNC5=CC=CC=C54 |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)OC)N=C2C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]phenol](/img/structure/B378460.png)

![2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione](/img/structure/B378463.png)
![S-(2-tert-butyl-4,6,7-trimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl) ethanethioate](/img/structure/B378464.png)
![N-[(E)-(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-(1H-indol-3-yl)ethanamine](/img/structure/B378466.png)

![N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B378469.png)
![(5E)-5-[(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378471.png)
![5-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378472.png)


![N-allyl-2-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}benzamide](/img/structure/B378479.png)
![Ethyl 2-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378480.png)
![5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378481.png)
